

# The Carcinogenic Potential of 1,4-Dioxane: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Dioxone

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## Introduction

1,4-Dioxane is a synthetic industrial chemical widely used as a solvent and stabilizer.<sup>[1]</sup> Its presence in groundwater and consumer products has raised significant public health concerns.<sup>[2][3]</sup> Classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP) and "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), the carcinogenic potential of 1,4-dioxane is well-established in laboratory animals.<sup>[4][5][6]</sup> The U.S. Environmental Protection Agency (EPA) has also classified it as "likely to be carcinogenic to humans".<sup>[7][8]</sup> This guide provides an in-depth technical overview of the laboratory studies that form the basis of these classifications, focusing on quantitative data, experimental methodologies, and the proposed modes of action for its carcinogenicity.

## Carcinogenicity in Laboratory Animals

Oral exposure to 1,4-dioxane has been shown to cause tumors in multiple species of experimental animals, including rats, mice, and guinea pigs.<sup>[4][5][9]</sup> The primary target organ is the liver, where both benign and malignant tumors, such as hepatocellular adenomas and carcinomas, have been consistently observed.<sup>[10][11][12]</sup> In addition to liver tumors, studies have reported an increased incidence of nasal cavity carcinomas in rats and gallbladder carcinomas in guinea pigs.<sup>[4][5][10]</sup>

## Quantitative Data from Key Carcinogenicity Bioassays

The following table summarizes the quantitative tumor incidence data from pivotal long-term animal studies. These studies are fundamental to the cancer risk assessment of 1,4-dioxane.

Table 1: Summary of Chronic Carcinogenicity Bioassays of 1,4-Dioxane							
Study	Species/ Strain	Sex	Route	Dosing Regimen (in drinking water)	Duration	Organ	Tumor Incidence (Tumor Type)
Kano et al., 2009 <a href="#">[11]</a> <a href="#">[12]</a>	F344 Rat	Male	Oral	0, 200, 1000, 5000 ppm	104 weeks	Liver	2/50, 2/50, 10/50, 48/50 (Hepatocellular Adenoma or Carcinoma)
Peritoneum	0/50, 2/50, 4/50, 17/50 (Mesothelioma)						
F344 Rat	Female	Oral	0, 200, 1000, 5000 ppm	104 weeks	Liver	1/50, 2/50, 10/50, 44/50	

(Hepatocellular Adenoma or Carcinoma)

Nasal Cavity  
0/50,  
0/50,  
1/50,  
10/50  
(Squamous Cell Carcinoma)

BDF1 Mouse Male Oral 0, 500, 2000, 8000 ppm 104 weeks Liver 22/50, 36/50, 45/50, 44/50 (Hepatocellular Adenoma or Carcinoma)

BDF1 Mouse Female Oral 0, 500, 2000, 8000 ppm 104 weeks Liver 4/50, 36/50, 50/50, 47/50 (Hepatocellular Adenoma or Carcinoma)

NCI, 1978[13]	Osborne-Mendel Rat	Male	Oral	0, 0.5%, 1.0%	110 weeks	Nasal Cavity	0/33, 7/33, 8/32 (Squamous Cell Carcinoma)
Osborne-Mendel Rat	Female	Oral	0, 0.5%, 1.0%	110 weeks	Nasal Cavity	0/34, 6/33, 9/33 (Squamous Cell Carcinoma)	
Liver	0/34, 1/33, 4/33 (Hepatocellular Adenoma)						
B6C3F1 Mouse	Male	Oral	0, 0.5%, 1.0%	90 weeks	Liver	5/49, 14/48, 24/47 (Hepatocellular Carcinoma)	
B6C3F1 Mouse	Female	Oral	0, 0.5%, 1.0%	90 weeks	Liver	0/50, 12/48, 29/37 (Hepatocellular Adenoma or	

Carcinom

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## Mode of Action for Carcinogenesis

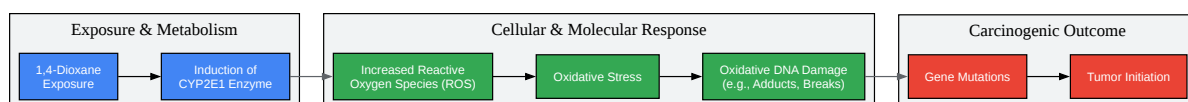
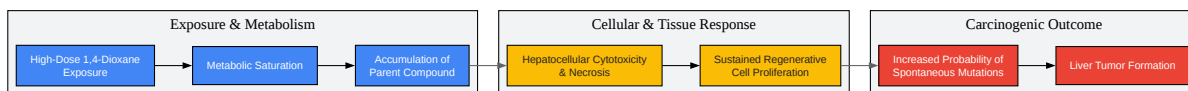
The precise mechanism by which 1,4-dioxane induces tumors is a subject of ongoing research and debate.[\[14\]](#)[\[15\]](#) Evidence from laboratory studies points to two primary, and potentially interrelated, modes of action: a non-genotoxic pathway involving cytotoxicity and regenerative hyperplasia, and a pathway involving weak genotoxicity, particularly through oxidative stress.

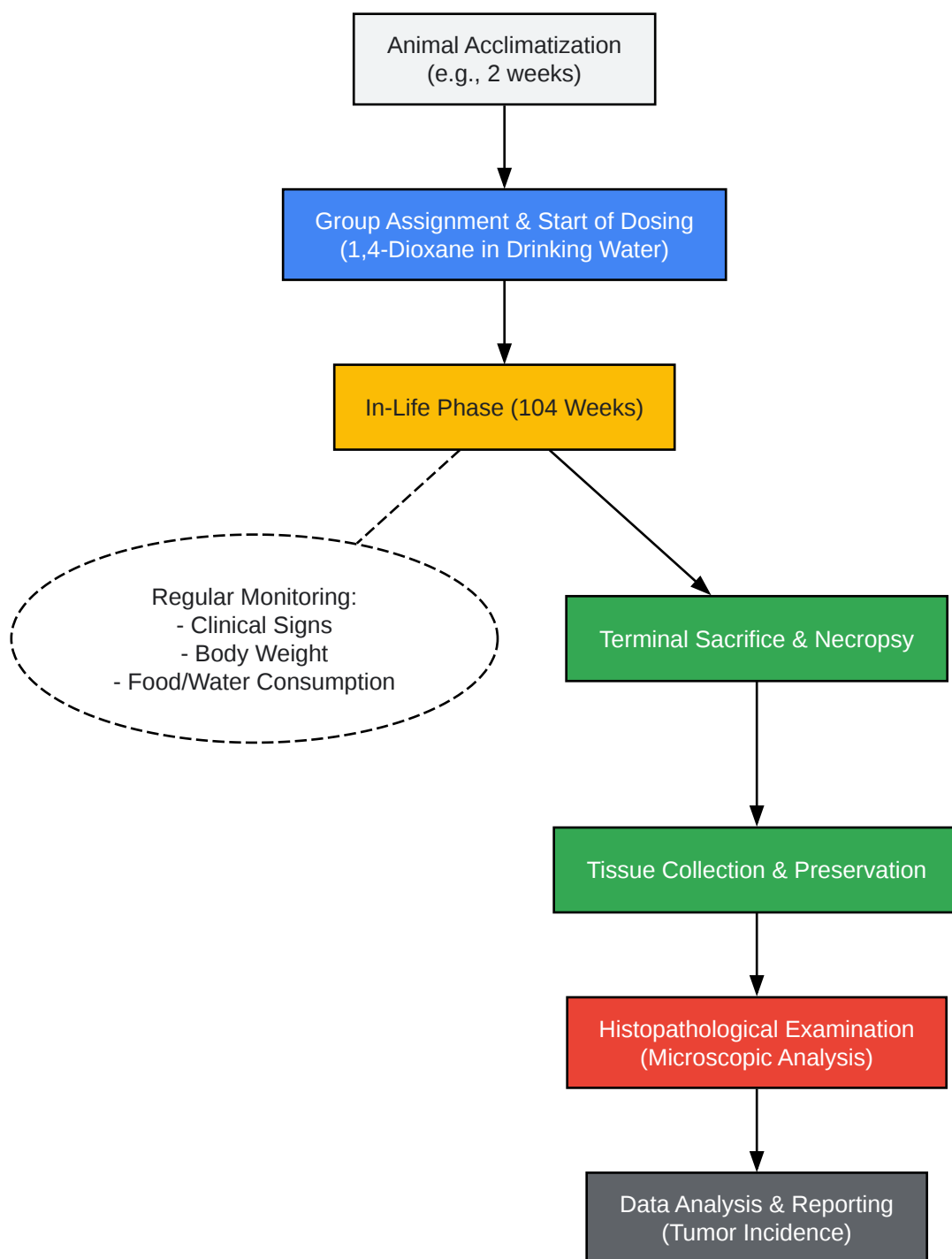
### Cytotoxicity and Regenerative Hyperplasia Pathway

This proposed mode of action posits that the carcinogenicity of 1,4-dioxane is a secondary effect resulting from chronic tissue damage and subsequent cell proliferation, particularly in the liver.[\[16\]](#)[\[17\]](#) This pathway is considered to have a threshold, meaning it is likely to occur only at higher doses that overwhelm the body's metabolic capacity.[\[16\]](#)

The key events in this proposed pathway are:

- **Metabolic Saturation:** At high doses, the primary metabolic pathway for 1,4-dioxane becomes saturated.[\[6\]](#)
- **Accumulation of Parent Compound:** Saturation of metabolism leads to an accumulation of the parent 1,4-dioxane compound in the liver.[\[16\]](#)
- **Cytotoxicity:** The high concentration of 1,4-dioxane causes direct damage to liver cells (hepatocytes), leading to degeneration and necrosis.[\[18\]](#)[\[19\]](#)
- **Regenerative Hyperplasia:** In response to chronic cell death, the liver initiates a sustained proliferative response to replace the damaged cells.[\[17\]](#)[\[19\]](#)
- **Tumor Formation:** This state of chronic regenerative cell division increases the likelihood of spontaneous mutations, which can lead to the development of preneoplastic lesions (foci) and eventually tumors.[\[20\]](#)





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- To cite this document: BenchChem. [The Carcinogenic Potential of 1,4-Dioxane: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670518#carcinogenic-potential-of-1-4-dioxane-in-laboratory-studies]

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